(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Brand Name: Vulcanchem
CAS No.: 16854-32-3
VCID: VC21035062
InChI: InChI=1S/C10H15NO2S/c1-14-8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10-/m0/s1
SMILES: CSC1=CC=C(C=C1)C(C(CO)N)O
Molecular Formula: C10H15NO2S
Molecular Weight: 213.3 g/mol

(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

CAS No.: 16854-32-3

Cat. No.: VC21035062

Molecular Formula: C10H15NO2S

Molecular Weight: 213.3 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol - 16854-32-3

Specification

CAS No. 16854-32-3
Molecular Formula C10H15NO2S
Molecular Weight 213.3 g/mol
IUPAC Name (1S,2S)-2-amino-1-(4-methylsulfanylphenyl)propane-1,3-diol
Standard InChI InChI=1S/C10H15NO2S/c1-14-8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10-/m0/s1
Standard InChI Key IULJJGJXIGQINK-UWVGGRQHSA-N
Isomeric SMILES CSC1=CC=C(C=C1)[C@@H]([C@H](CO)N)O
SMILES CSC1=CC=C(C=C1)C(C(CO)N)O
Canonical SMILES CSC1=CC=C(C=C1)C(C(CO)N)O

Introduction

Structural Characteristics and Nomenclature

(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, also known as Thiomicamine, is a chiral compound featuring specific stereochemistry at two carbon centers. The compound possesses both amino and hydroxyl functional groups, along with a methylthio substituent on the phenyl ring, creating a unique chemical architecture that enables diverse chemical transformations.

The compound's structural integrity is characterized by:

  • A phenyl ring with a para-methylthio substituent

  • A chiral carbon attached to the phenyl ring bearing a hydroxyl group

  • A second chiral carbon with an amino group

  • A terminal carbon with a hydroxyl group

The stereochemical configuration is explicitly defined as (1S,2S), indicating the absolute configuration at the two stereogenic centers, a critical aspect that differentiates it from its enantiomeric counterpart.

Chemical Identity and Properties

Basic Identification

The compound is identified by several key parameters, summarized in the following table:

ParameterValue
Common NameThiomicamine
IUPAC Name(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
CAS Number16854-32-3
Molecular FormulaC₁₀H₁₅NO₂S
Molecular Weight213.3 g/mol
EINECS240-878-4

This systematic classification enables precise identification and access to research materials related to the compound .

Physical Properties

The physical properties of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol are key determinants of its behavior in various chemical and biological environments. The following table summarizes these properties:

PropertyValueSource
Physical FormWhite to light yellow crystalline powder
Melting Point151-154°C
Boiling Point428.2±45.0°C (Predicted)
Density1.25±0.1 g/cm³ (Predicted)
Optical Activity[α]²⁵ᴰ +25°, c = 1 in ethanol
pKa11.75±0.45 (Predicted)
LogP0.530

These physical characteristics influence the compound's solubility, stability, and interactions with other molecules, which are critical considerations for its applications in synthesis and biological studies .

Synthetic Methodologies

Conventional Synthesis

The synthesis of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol typically employs methodologies that ensure stereocontrol at the two chiral centers. Common synthetic pathways include:

  • Starting Materials Approach: The synthesis often begins with commercially available 4-(methylthio)benzaldehyde and suitable amino alcohols as starting materials.

  • Condensation Reaction: A condensation reaction between 4-(methylthio)benzaldehyde and an amino alcohol in the presence of a catalyst forms an intermediate Schiff base.

  • Stereoselective Reduction: The Schiff base undergoes reduction using agents such as sodium borohydride or lithium aluminum hydride to yield the desired stereoisomer.

Enantiomeric Conversion

Interestingly, research has demonstrated the direct conversion of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol into its enantiomer, providing an efficient pathway for the synthesis of related compounds such as thiamphenicol and florfenicol . This approach has been significant for pharmaceutical applications where specific stereochemistry is essential for biological activity.

Chemical Reactivity Profile

The reactivity of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol is governed by its functional groups:

Amine Functionality

The primary amine group participates in various reactions:

  • Formation of amides and imines

  • Nucleophilic substitution reactions

  • Conversions to isothiocyanates or ureas for bioconjugation

Hydroxyl Groups

The two hydroxyl groups enable:

  • Esterification reactions

  • Etherification

  • Oxidation to aldehydes or carboxylic acids

  • Protection-deprotection strategies in complex synthesis

Methylthio Group

The methylthio substituent can undergo:

  • Oxidation to sulfoxides or sulfones

  • Substitution reactions

  • Coupling reactions in the presence of transition metal catalysts

These reaction pathways make the compound particularly valuable as a building block in organic synthesis, especially for compounds requiring precise stereochemical control.

Applications in Scientific Research

Synthetic Applications

(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol serves as a key starting material in several important synthetic applications:

  • Synthesis of 3,4-Dihydroisoquinolinium Salts: These salts are employed as promoters in asymmetric epoxidation and oxidation reactions, critical for stereoselective synthesis .

  • Preparation of Modified Peptides: The compound is used in the synthesis of α-amino acids such as (3R,4R)-4-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which is subsequently incorporated into peptides with biological significance .

  • Chiral Resolution: Utilized as a chiral base in the resolution of pharmaceutical compounds, including angiotensin II type 2 receptor antagonists such as EMA401 .

Pharmaceutical Applications

The unique structural features of the compound make it valuable in medicinal chemistry:

  • Precursor to Antibiotics: Serves as a key intermediate in the synthesis of chloramphenicol analogs, particularly thiamphenicol and florfenicol, which are important antibiotics .

  • Building Block for Bioactive Molecules: Used in the creation of various compounds with potential biological activities, including enzyme inhibitors and receptor modulators.

Comparison with Structurally Related Compounds

Understanding the unique properties of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol is facilitated by comparing it with similar compounds:

Comparison with Phenylserinol Derivatives

CompoundStructure VariationProperties Difference
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediolLacks methylthio groupLower melting point (109-113°C), different optical activity ([α]²⁵ᴰ +37°, c = 1 in 1M HCl)
(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediolHas nitro group instead of methylthioHigher melting point (163-165°C), opposite optical rotation
2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diolMethylsulfonyl instead of methylthioHigher polarity, different biological activity

The unique methylthio substituent in (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol contributes to its specific reactivity profile and biological applications, distinguishing it from these related compounds .

Stereochemical Variations

Stereoisomers of the compound exhibit distinct properties:

  • (1R,2R)-(-)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol: The enantiomer demonstrates opposite optical rotation and potentially different biological activity .

  • (1S,2R) and (1R,2S) diastereomers: These configurations display significantly different physical properties and reactivity patterns compared to the (1S,2S) isomer.

These stereochemical differences highlight the importance of precise stereochemical control in the synthesis and application of these compounds .

Hazard ClassificationSpecification
Hazard CodesXi (Irritant)
Risk StatementsH315, H319, H335 (Skin irritation, eye irritation, may cause respiratory irritation)
Safety StatementsP261, P264, P271, P280, P302+P352, P305+P351+P338
Water Hazard Class (Germany)WGK 3 (Severely hazardous to water)
Recommended Storage2-8°C
Personal Protective EquipmentDust mask type N95, eye shields, gloves

These safety considerations underscore the importance of proper handling procedures in laboratory settings to minimize potential health risks .

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